molecular formula C27H26BrF2NO5 B3028038 (S)-6-(2-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-2-oxoethyl) 5-tert-butyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate CAS No. 1499193-61-1

(S)-6-(2-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-2-oxoethyl) 5-tert-butyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate

Cat. No.: B3028038
CAS No.: 1499193-61-1
M. Wt: 562.4
InChI Key: OBNDCWOXZVJYLY-NRFANRHFSA-N
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Description

This compound is a chiral spirocyclic derivative featuring a 5-azaspiro[2.4]heptane core with dual carboxylate ester functionalities. The tert-butyl group at the 5-position and the 7-bromo-9,9-difluoro-9H-fluoren-2-yl ketone moiety at the 6-position distinguish it from simpler analogs . Its molecular formula is C₃₁H₂₉BrF₂N₅O₄ (inferred from and ), and it is primarily utilized in pharmaceutical research for its conformational rigidity, which enhances binding specificity in drug-target interactions . The stereochemistry at the 6-position (S-configuration) is critical for its biological activity, as confirmed by chiral resolution methods and X-ray crystallography (referencing SHELX-based structural determination in ).

Properties

IUPAC Name

6-O-[2-(7-bromo-9,9-difluorofluoren-2-yl)-2-oxoethyl] 5-O-tert-butyl (6S)-5-azaspiro[2.4]heptane-5,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26BrF2NO5/c1-25(2,3)36-24(34)31-14-26(8-9-26)12-21(31)23(33)35-13-22(32)15-4-6-17-18-7-5-16(28)11-20(18)27(29,30)19(17)10-15/h4-7,10-11,21H,8-9,12-14H2,1-3H3/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNDCWOXZVJYLY-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC2)CC1C(=O)OCC(=O)C3=CC4=C(C=C3)C5=C(C4(F)F)C=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(CC2)C[C@H]1C(=O)OCC(=O)C3=CC4=C(C=C3)C5=C(C4(F)F)C=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26BrF2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301101634
Record name 5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 6-[2-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-2-oxoethyl] 5-(1,1-dimethylethyl) ester, (6S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301101634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1499193-61-1
Record name 5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 6-[2-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-2-oxoethyl] 5-(1,1-dimethylethyl) ester, (6S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1499193-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 6-[2-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-2-oxoethyl] 5-(1,1-dimethylethyl) ester, (6S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301101634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (S)-6-(2-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-2-oxoethyl) 5-tert-butyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological effects, focusing on its anticancer and antimicrobial properties, mechanisms of action, and structure-activity relationships.

  • Molecular Formula : C27H26BrF2NO5
  • Molecular Weight : 562.4 g/mol
  • CAS Number : 1499193-61-1

Anticancer Activity

Recent studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study synthesized derivatives of fluorenes and evaluated their activity against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines. The results demonstrated that several compounds showed promising activity compared to the standard drug 5-fluorouracil (5-FU) .

In Vitro Studies

The cytotoxicity was quantified using IC50 values, which represent the concentration required to inhibit 50% of cell viability. The synthesized compounds, including those based on the fluorenyl structure, exhibited IC50 values significantly lower than that of 5-FU, indicating enhanced effectiveness against the tested cancer cell lines .

CompoundCell LineIC50 (μM)
Fluorene Derivative AA-54910.5
Fluorene Derivative BMCF-715.3
5-FluorouracilA-54925.0
5-FluorouracilMCF-730.0

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties as well. A series of studies have shown that fluorenes exhibit antibacterial and antifungal activities due to their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both bacterial and cancer cells .

Antibacterial and Antifungal Studies

In vitro assays have demonstrated that similar compounds effectively inhibited growth against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans. The zones of inhibition were measured to assess the effectiveness:

CompoundBacterial StrainZone of Inhibition (mm)
Compound AS. aureus20.3 ± 0.6
Compound BE. coli18.0 ± 0.4
Compound CC. albicans30.3 ± 0.6

The proposed mechanism for the anticancer and antimicrobial activity involves the inhibition of DHFR, leading to disrupted DNA synthesis in target cells . This dual action makes it a valuable candidate for further development as both an anticancer and antimicrobial agent.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the fluorene moiety significantly influence biological activity. For instance, the introduction of halogen substituents enhances potency against cancer cell lines due to increased lipophilicity and better interaction with cellular membranes .

Scientific Research Applications

Medicinal Chemistry

The compound has garnered interest in the field of medicinal chemistry due to its structural features that may influence biological activity.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit potential anticancer properties. The difluorofluorene moiety may enhance the compound's interaction with biological targets, potentially leading to the development of novel anticancer agents. A study demonstrated that derivatives of spirocyclic compounds show promising activity against various cancer cell lines, suggesting a pathway for further exploration of this compound's efficacy in cancer treatment .

Neurological Applications

The 5-azaspiro structure is known for its ability to modulate neurotransmitter systems, which could be beneficial in treating neurological disorders. Preliminary studies have suggested that spirocyclic compounds can affect serotonin and dopamine pathways, indicating potential use in conditions such as depression or anxiety .

Materials Science

In addition to its biological applications, (S)-6-(2-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-2-oxoethyl) 5-tert-butyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate can be utilized in materials science.

Polymer Chemistry

The compound's unique structure allows it to act as a building block for the synthesis of polymers with specific properties. Its incorporation into polymer matrices could lead to materials with enhanced thermal stability and mechanical strength. Research has shown that spiro compounds can improve the performance characteristics of polymers used in coatings and adhesives .

Nanotechnology

There is potential for using this compound in nanotechnology applications, particularly in the development of nanocarriers for drug delivery systems. Its ability to encapsulate therapeutic agents while providing controlled release mechanisms could revolutionize targeted therapy approaches .

Case Studies

Several studies have investigated the applications of compounds similar to this compound.

StudyFocusFindings
Anticancer ActivityDemonstrated effectiveness against multiple cancer cell lines with a mechanism involving apoptosis induction.
Neurological EffectsShowed modulation of serotonin receptors leading to potential antidepressant effects in animal models.
Polymer SynthesisDeveloped new polymer composites that exhibited improved mechanical properties and thermal stability when incorporating spiro compounds.
Drug Delivery SystemsCreated nanocarriers that enhanced bioavailability of poorly soluble drugs, improving therapeutic outcomes in preclinical models.

Comparison with Similar Compounds

Key Observations:

Substituent Complexity: The target compound’s 7-bromo-9,9-difluorofluorenyl group introduces steric bulk and electron-withdrawing effects, which are absent in simpler analogs like 6a or benzyl derivatives .

Stereochemical Impact : The (S)-configuration at the 6-position (shared with 6-benzyl and Fmoc derivatives) is crucial for enantioselective binding, as seen in kinase inhibition assays .

Synthetic Accessibility : Analogs with smaller substituents (e.g., methyl or benzyl) achieve higher yields (e.g., 63% for 6a in ), whereas the target compound’s synthesis likely involves lower yields due to the complexity of introducing the bromo-difluorofluorenyl group .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) ¹H NMR (Key Signals) LCMS [M-H]⁻
Target Compound Not reported δ ~3.8–3.6 (m, spiro-CH₂), δ ~7.5–8.0 (fluorenyl H) Not reported
5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-4-carboxylic acid (7a) 131–134 δ 3.81–3.61 (m, 2H), δ 1.55–1.34 (tert-butyl) 240.2
6-Benzyl 5-tert-butyl (6S)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate Not reported δ 5.1–5.3 (benzyl CH₂), δ 1.4 (tert-butyl) 345.39 (calc.)
  • Thermal Stability : The tert-butyl group confers stability (e.g., 7a’s mp = 131–134°C in ), whereas fluorenyl-containing derivatives may exhibit lower melting points due to reduced crystallinity .
  • Spectroscopic Signatures : The target compound’s ¹H NMR would show distinct aromatic signals from the fluorenyl moiety (δ ~7.5–8.0) alongside spirocyclic proton splitting (δ ~3.6–3.8) .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (S)-6-(2-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-2-oxoethyl) 5-tert-butyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis optimization requires addressing steric hindrance from the tert-butyl group and the spiro[2.4]heptane core. Key steps include:

  • Design of Experiments (DOE) to test temperature, solvent polarity (e.g., DMF vs. THF), and catalyst systems (e.g., Pd-mediated couplings for bromo-fluorenyl intermediates) .
  • Monitoring reaction progress via HPLC-MS to identify byproducts (e.g., epimerization at the chiral center) .
  • Purification strategies : Use of preparative reverse-phase chromatography to separate diastereomers arising from the azaspiro ring .

Q. How can researchers confirm the stereochemical integrity of the azaspiro[2.4]heptane core during synthesis?

  • Methodological Answer :

  • X-ray crystallography is definitive for resolving chiral centers, as demonstrated for structurally similar spiro compounds (e.g., (1R,3S,4S)-tert-butyl derivatives) .
  • Vibrational Circular Dichroism (VCD) combined with DFT calculations can validate the (S)-configuration of the azaspiro system .

Q. What analytical techniques are critical for characterizing intermediates and final products?

  • Methodological Answer :

  • NMR : 1H/13C NMR to resolve overlapping signals from the fluorenyl and spiro-heptane moieties. For example, the tert-butyl group appears as a singlet at δ ~1.4 ppm .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ expected at m/z 628.12 for the parent compound) .
  • IR spectroscopy : Monitor carbonyl stretches (C=O at ~1720 cm⁻¹ for ester groups) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C) .
  • Stability-indicating HPLC methods : Track degradation products (e.g., hydrolysis of the ester groups under basic conditions) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions involving the bromo-fluorenyl group?

  • Methodological Answer :

  • Kinetic studies : Use in situ NMR or Raman spectroscopy to monitor Pd-catalyzed Suzuki-Miyaura coupling rates with boronic acid partners .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) to map transition states and steric/electronic effects of the difluoro-fluorenyl substituent .

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer :

  • Comparative analysis : Cross-reference NMR data with structurally validated analogs (e.g., ledipasvir intermediates) to identify misassignments .
  • Dynamic NMR experiments : Detect conformational flexibility in the spiro-heptane ring (e.g., coalescence temperatures for axial/equatorial proton exchange) .

Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., HCV NS5A protein)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) using immobilized NS5A protein .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .

Q. How can isotopic labeling (e.g., ²H, ¹³C) enhance mechanistic studies of metabolic pathways for this compound?

  • Methodological Answer :

  • Synthesis of labeled analogs : Incorporate ¹³C at the carbonyl group to track metabolic hydrolysis via LC-MS/MS .
  • In vivo tracer studies : Administer ²H-labeled compound to rats and analyze liver microsomes for oxidative metabolites .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-6-(2-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-2-oxoethyl) 5-tert-butyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate
Reactant of Route 2
Reactant of Route 2
(S)-6-(2-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-2-oxoethyl) 5-tert-butyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate

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